1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
1-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridin-2-one derivative characterized by a 3,4-dimethoxybenzyl substituent at the N1 position, a hydroxyl group at C4, and a methyl group at C5. Its molecular formula is C₁₅H₁₇NO₅, and its structure combines a pyridinone core with a substituted benzyl moiety. This compound is of interest in medicinal chemistry due to structural motifs associated with bioactivity in related molecules .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-6-12(17)8-15(18)16(10)9-11-4-5-13(19-2)14(7-11)20-3/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOKHNMTJTZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyridinone core. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyridinone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse modifications leading to novel compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound has been investigated for its potential as:
- Biofilm Inhibitor : Studies have shown that derivatives of similar pyridinones can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting that this compound may possess similar properties .
- Enzyme Activity Studies : It can be utilized in studies focusing on enzyme inhibition and receptor binding dynamics, contributing to our understanding of various biochemical pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and biological interactions make it suitable for developing new products in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies illustrate the compound's efficacy in various applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues are compared below, focusing on substituents, molecular formulae, and pharmacological implications.
Table 1: Structural and Functional Comparison
*Similarity scores (0–1) based on Tanimoto coefficients for structural resemblance to the target compound .
Key Differences and Implications
(1) Substituent Effects on Lipophilicity and Bioavailability
- The 3,4-dimethoxybenzyl group in the target compound contributes to higher logP values compared to 1BX (), which has a polar 4-hydroxybenzyl group. This difference may favor blood-brain barrier penetration in the target compound .
- Compounds with piperazine or piperidine substituents () exhibit improved solubility in acidic environments due to amine protonation, whereas the target compound’s lack of basic groups may limit solubility .
(2) Core Structure and Pharmacological Activity
- Pyrido-pyrimidin-4-one derivatives () feature fused aromatic systems, enabling π-π interactions with biological targets (e.g., kinases or GPCRs).
- Fluorinated substituents () enhance metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the target compound .
(3) Methyl and Hydroxy Group Positioning
- The 6-methyl group in the target compound introduces steric hindrance that may block off-target interactions.
- The 4-hydroxy group in the target compound and 1BX () facilitates hydrogen bonding, but its position on the pyridinone ring differs in analogues like 4-hydroxy-3,6-dimethylpyridin-2(1H)-one (), altering binding affinity .
Biological Activity
1-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a pyridinone core substituted with a 3,4-dimethoxybenzyl group, a hydroxyl group, and a methyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound is 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one. Its molecular formula is C15H17NO4, and it possesses unique structural features that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
| CAS Number | 758700-59-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor activity. The precise mechanisms are still under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antioxidant Activity
Studies have shown that derivatives of pyridinones exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and may contribute to the compound's therapeutic potential.
Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various pathogens. This activity makes it a candidate for further research in developing antimicrobial agents.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Case Studies
Several studies have documented the biological activities of similar pyridinone derivatives:
- Antioxidant Properties :
- Antimicrobial Efficacy :
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
